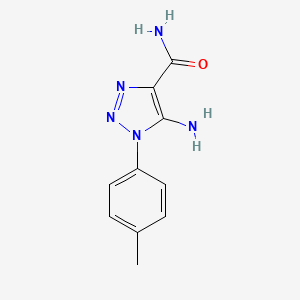

5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds, such as 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles, has been reported. A novel, facile, one-pot, multicomponent protocol for the synthesis of these compounds has been developed using a catalyst in water and sodium dodecyl benzene sulphonate at room temperature. The cyclo-condensation of substituted benzaldehyde, malononitrile, and phenyl hydrazine gave the pyrazoles in 86–96% yield .Scientific Research Applications

Antimicrobial Agent

5-Amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, as part of the 1H-1,2,3-triazole-4-carboxamides class, has been investigated for its antimicrobial activities. Research shows that these compounds have demonstrated moderate to good activities against various pathogens, including Gram-positive and Gram-negative bacterial strains, and pathogenic yeast like Candida albicans. Specifically, some triazole-4-carboxamides showed potent antibacterial effects against Staphylococcus aureus and an active impact against C. albicans (Pokhodylo et al., 2021).

Chemical Synthesis and Rearrangements

The compound has been a subject of study in the context of chemical synthesis and structural rearrangements. Studies have explored its transformations under various conditions, providing insights into the chemistry of polyazaheterocyclic compounds and the Dimroth rearrangement processes. This research contributes to the broader understanding of the behavior and versatility of triazole compounds in chemical synthesis (Sutherland & Tennant, 1971).

Potential in Cancer Research

Although not directly involving this compound, related compounds in the triazole class have been synthesized and evaluated for their antitumor activities. For instance, derivatives of the indazole class, which shares a similar structural motif with triazoles, have shown inhibition of cancer cell line proliferation. This suggests a potential avenue for research into triazole derivatives, including this compound, in cancer therapy (Hao et al., 2017).

Application in Peptidomimetics and Drug Design

The structural features of 5-amino-1,2,3-triazole-4-carboxylates, closely related to this compound, make them suitable for the preparation of peptidomimetics or biologically active compounds. Their application in drug design, particularly as HSP90 inhibitors, demonstrates their potential in developing novel therapeutic agents (Ferrini et al., 2015).

Mechanism of Action

Target of Action

It is known that pyrazole-bearing compounds, which this compound is a derivative of, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are known to target Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

It can be inferred from related studies that pyrazole derivatives interact with their targets, causing changes that result in their antileishmanial and antimalarial activities .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways, leading to their antileishmanial and antimalarial effects .

Result of Action

It is known that pyrazole derivatives can have potent antileishmanial and antimalarial effects .

properties

IUPAC Name |

5-amino-1-(4-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-6-2-4-7(5-3-6)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGXQCHQJZAUKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2409168.png)

![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2409170.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2409172.png)

![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2409175.png)

![[4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-hydroxyoxolan-3-yl]methyl acetate](/img/structure/B2409177.png)

![2-[(3-Aminophenyl)formamido]acetamide](/img/structure/B2409179.png)